Bismuthine

Übersicht

Beschreibung

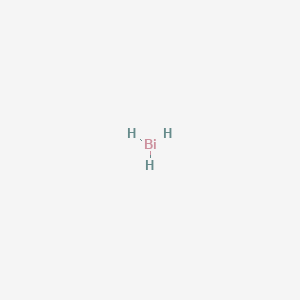

Bismuthine, also known as bismuth trihydride, is a chemical compound with the formula BiH₃. It is the heaviest analogue of ammonia and is classified as a pnictogen hydride. This compound is a colorless gas that is highly unstable, decomposing to bismuth metal and hydrogen gas well below 0°C. The compound adopts a trigonal pyramidal structure with H–Bi–H angles of around 90° .

Vorbereitungsmethoden

Bismuthine can be synthesized through the redistribution of methylthis compound (BiH₂Me). The reaction involves the following steps:

Reduction of Methylbismuth Dichloride: Methylbismuth dichloride (BiCl₂Me) is reduced using lithium aluminum hydride (LiAlH₄) to produce methylthis compound (BiH₂Me).

Redistribution Reaction: Methylthis compound undergoes redistribution to form this compound and trimethylthis compound (BiMe₃)[ 3 \text{BiH}_2\text{Me} \rightarrow 2 \text{BiH}_3 + \text{BiMe}_3 ]

Due to its instability, this compound is not produced on an industrial scale .

Analyse Chemischer Reaktionen

Bismuthine undergoes several types of chemical reactions, including:

Decomposition: this compound decomposes into bismuth metal and hydrogen gas[ 2 \text{BiH}_3 \rightarrow 3 \text{H}_2 + 2 \text{Bi} ]

Oxidation: this compound can be oxidized to form bismuth oxide (Bi₂O₃).

Substitution: this compound can react with halogens to form bismuth halides (e.g., BiCl₃, BiBr₃, BiI₃).

Common reagents used in these reactions include oxygen, halogens, and reducing agents like lithium aluminum hydride. The major products formed from these reactions are bismuth metal, hydrogen gas, bismuth oxides, and bismuth halides .

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

1. Gastrointestinal Treatments

Bismuth compounds, including bismuthine, have been traditionally utilized in treating gastrointestinal disorders. They are particularly effective against Helicobacter pylori, a bacterium linked to gastric ulcers. Bismuth acts by disrupting the bacterial cell wall and inhibiting key enzymes involved in bacterial metabolism, thereby eradicating the pathogen. Recent studies have demonstrated that bismuth compounds can also inhibit other virulence factors of H. pylori, such as CagA and VacA proteins, which are crucial for bacterial colonization and pathogenicity .

2. Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens, including multidrug-resistant strains. Research indicates that bismuth compounds can serve as metallo-β-lactamase inhibitors, enhancing the efficacy of existing antibiotics like meropenem against resistant bacteria . The ability of bismuth to disrupt critical metabolic pathways in bacteria positions it as a promising candidate for developing new antimicrobial agents .

3. Cancer Therapy

Bismuth-based compounds have shown potential in cancer therapy due to their ability to induce apoptosis in cancer cells and enhance the effects of radiation therapy. Bismuth nanoparticles are being investigated for their use in photothermal therapy, where they convert light into heat to selectively destroy cancer cells while sparing surrounding healthy tissue .

Environmental Applications

1. Wastewater Treatment

This compound is being explored for its effectiveness in wastewater treatment processes. Its properties allow it to bind with heavy metals and other contaminants, facilitating their removal from water sources. Studies have indicated that bismuth compounds can effectively reduce the toxicity of treated wastewater, making it safer for environmental discharge .

2. Ecotoxicology Studies

Research involving this compound has also contributed to ecotoxicology by assessing the impacts of various pollutants on aquatic ecosystems. Bismuth compounds can serve as indicators of environmental health due to their interactions with biological systems in aquatic organisms .

Nanotechnology Applications

1. Drug Delivery Systems

Bismuth nanoparticles are being developed as drug delivery vehicles due to their biocompatibility and ability to encapsulate therapeutic agents effectively. These nanoparticles can improve the pharmacokinetics of drugs by enhancing their stability and circulation time within the body .

2. Imaging Techniques

The high atomic number of bismuth makes it an excellent candidate for imaging applications, particularly in X-ray imaging and computed tomography (CT). Bismuth-containing compounds can enhance image contrast, aiding in better diagnosis and monitoring of diseases .

Case Studies

Wirkmechanismus

The mechanism of action of bismuthine involves its decomposition into bismuth metal and hydrogen gas. The molecular targets and pathways involved in its reactions are primarily related to its instability and tendency to decompose. This compound’s interactions with other compounds, such as halogens and oxygen, lead to the formation of bismuth halides and oxides .

Vergleich Mit ähnlichen Verbindungen

Bismuthine is similar to other pnictogen hydrides, such as ammonia (NH₃), phosphine (PH₃), arsine (AsH₃), and stibine (SbH₃). it is unique due to its higher molecular weight and greater instability. Unlike ammonia, which is stable and widely used, this compound decomposes rapidly at low temperatures. This instability makes this compound less practical for industrial applications compared to its lighter analogues .

Similar Compounds

- Ammonia (NH₃)

- Phosphine (PH₃)

- Arsine (AsH₃)

- Stibine (SbH₃)

This compound’s uniqueness lies in its position as the heaviest pnictogen hydride, which influences its chemical behavior and stability .

Biologische Aktivität

Bismuthine, a compound of bismuth, has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and associated case studies.

Overview of Bismuth Compounds

Bismuth compounds, including this compound, have been traditionally used in medicine for their antibacterial properties, particularly against Helicobacter pylori, and in the treatment of gastrointestinal disorders. Recent research has expanded the understanding of their biological activities beyond these classical uses.

-

Antimicrobial Activity :

- Bismuth compounds exhibit significant antibacterial effects against a range of pathogens, including Gram-positive and Gram-negative bacteria. They enhance the efficacy of antibiotics like tigecycline by inhibiting resistance mechanisms such as the Tet(X) gene in Gram-negative bacteria .

- This compound disrupts essential metabolic pathways in bacteria, including oxidative defense systems and pH-buffering abilities. It binds to key enzymes involved in bacterial metabolism, leading to growth inhibition .

- Anticancer Properties :

-

Toxicity and Safety :

- While bismuth compounds are generally well-tolerated, there are reports of toxicity related to overdosage. For instance, a case study highlighted irreversible renal damage following bismuth subgallate intoxication . Such findings underscore the importance of dosage regulation in therapeutic applications.

Antimicrobial Efficacy

A study examined the synergistic effects of bismuth compounds combined with antibiotics against resistant strains of Klebsiella pneumoniae. The results showed that bismuth effectively restored the activity of meropenem against carbapenem-resistant strains .

| Therapy Type | Regimen | Number Treated | Number Successful | Success (%) |

|---|---|---|---|---|

| First-line | PPI-based | 364 | 243 | 66.8 |

| Bismuth-based | Bi-based | 105 | 100 | 95.2 |

Nephroprotective Effects

Research demonstrated that bismuth subnitrate could alleviate cisplatin-induced nephrotoxicity in animal models. The protective mechanism was attributed to bismuth's ability to reduce oxidative stress and preserve renal function .

Summary of Biological Activities

| Activity | Target Pathogen/Condition | Mechanism | Outcome |

|---|---|---|---|

| Antimicrobial | H. pylori | Inhibition of metabolic pathways | Growth inhibition |

| Anticancer | Cisplatin nephrotoxicity | Reduction of oxidative stress | Renal protection |

| Toxicity | General | Overdosage effects | Renal damage in case studies |

Eigenschaften

IUPAC Name |

bismuthane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Bi.3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPBOBPIKWGUSQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[BiH3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BiH3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50171355 | |

| Record name | Bismuthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.004 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18288-22-7 | |

| Record name | Bismuthine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18288-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bismuthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018288227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BISMUTHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OCH2V0Z37N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.